molecular formula C24H23Cl5I3N3O11 B13437701 5-(2-Chloroacetamido)-2,4,6-triiodo-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide

5-(2-Chloroacetamido)-2,4,6-triiodo-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide

Cat. No.: B13437701
M. Wt: 1087.4 g/mol
InChI Key: MASUKUZPXDRXQX-UHFFFAOYSA-N
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Description

5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and chloroacetamido groups, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide typically involves multiple steps, starting with the preparation of the core isophthalamide structure. The introduction of chloroacetamido and triiodo groups is achieved through specific reaction conditions that ensure the selective addition of these functional groups. Common reagents used in these reactions include iodine, chloroacetyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over temperature, pressure, and reagent addition, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce dehalogenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a diagnostic agent in medical imaging, particularly in contrast-enhanced imaging techniques.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to the disruption of cellular processes. The chloroacetamido groups may also contribute to its biological activity by forming covalent bonds with target proteins or enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    Imidazole-containing compounds: Possess a broad range of biological activities, including antibacterial, antifungal, and antitumor effects.

Uniqueness

5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23Cl5I3N3O11

Molecular Weight

1087.4 g/mol

IUPAC Name

[3-[[3-[2,3-bis[(2-chloroacetyl)oxy]propylcarbamoyl]-5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzoyl]amino]-2-(2-chloroacetyl)oxypropyl] 2-chloroacetate

InChI

InChI=1S/C24H23Cl5I3N3O11/c25-1-12(36)35-22-20(31)17(23(41)33-6-10(45-15(39)4-28)8-43-13(37)2-26)19(30)18(21(22)32)24(42)34-7-11(46-16(40)5-29)9-44-14(38)3-27/h10-11H,1-9H2,(H,33,41)(H,34,42)(H,35,36)

InChI Key

MASUKUZPXDRXQX-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CCl)OC(=O)CCl)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCl)I)C(=O)NCC(COC(=O)CCl)OC(=O)CCl)I

Origin of Product

United States

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